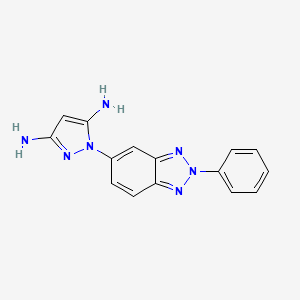
2-(1H-indol-3-yl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzimidazole derivatives, including those related to 2-(1H-indol-3-yl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole, often involves multi-step chemical processes. For instance, a novel synthesis method involves the Sonogashira reaction, followed by iodocyclization to produce iodoindolylbenzimidazole derivatives. These compounds are further functionalized via palladium-mediated carbon-carbon bond formation, generating structurally diversified heterocyclic compounds (Soodamani, Patel, Nayakanti, & Josyula, 2015).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives, including this compound, showcases a combination of planar and non-planar systems due to the presence of benzimidazole and indole moieties. This structural arrangement has implications for the compound's electronic and photophysical properties, contributing to its potential applications in materials science and pharmaceuticals.
Chemical Reactions and Properties
Benzimidazole derivatives are known for participating in various chemical reactions, including electrophilic substitution and cycloaddition reactions, due to the presence of nitrogen atoms and aromatic systems. These reactions enable the synthesis of complex molecules with potential biological activity. For example, the reaction of benzimidazole with carboxylic acids under solvent-free conditions has been reported, leading to the synthesis of compounds with antimicrobial and antioxidant activities (Sindhe et al., 2016).
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Benzimidazole derivatives have demonstrated significant antimicrobial properties. For instance, certain benzazole derivatives have been synthesized and evaluated for their in vitro antimicrobial activity against various strains such as Staphylococcus aureus, Escherichia coli, and Candida albicans, showing varying levels of effectiveness (Karalı et al., 2004). This research underscores the potential of benzimidazole compounds in the development of new antimicrobial agents.
Cytotoxic Activity
In the realm of cancer research, novel benzimidazole compounds have been synthesized and evaluated for their cytotoxic activities against human tumor cell lines. A study highlighted that certain 1-((indol-3-yl)methyl)-1H-imidazolium salts exhibit potent inhibitory activity on cell growth, particularly against liver, lung, and breast carcinoma cell lines, suggesting their potential as therapeutic agents in cancer treatment (Xiao-Liang Xu et al., 2014).
Anti-inflammatory Activity
Benzimidazole derivatives also show promise in anti-inflammatory applications. A study synthesized and tested various benzimidazole compounds for their anti-inflammatory activity using the rat-paw-oedema method, with some compounds showing better activity compared to standard drugs like Indomethacin (R. Bhor & Sonali Pawar, 2022). This indicates the potential of benzimidazole derivatives in developing new anti-inflammatory medications.
DNA Interaction
Benzimidazole derivatives are known for their interaction with DNA and interference with DNA-associated processes, such as inhibition of type I DNA topoisomerases. These interactions are crucial for developing drugs that target DNA or DNA processes in cancer therapy and other diseases (A. S. Alpan et al., 2007).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-(1H-indol-3-yl)-1,3-dimethyl-2H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3/c1-19-15-9-5-6-10-16(15)20(2)17(19)13-11-18-14-8-4-3-7-12(13)14/h3-11,17-18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDVGBVYUOUJSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(N(C2=CC=CC=C21)C)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(3-benzoyl-1-imidazolidinyl)-2-oxoethyl]piperidine](/img/structure/B5508376.png)
![N-{(3S*,4R*)-1-[(5-chloro-3-methyl-1H-indol-2-yl)methyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5508380.png)
![3,3'-[oxybis(methylene)]bis(2,4,6-trimethylbenzaldehyde)](/img/structure/B5508384.png)

![3-[(3-bromo-4-chlorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5508401.png)

![N-[(1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5508413.png)
![2,4-dichloro-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B5508418.png)
![2-amino-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]isonicotinamide](/img/structure/B5508420.png)
![6-[({[5-(2-chlorophenyl)-2-furyl]methyl}amino)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5508427.png)
![3-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-methylimidazo[1,2-a]pyrimidine](/img/structure/B5508439.png)
![[3-allyl-1-(2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetyl)-3-piperidinyl]methanol](/img/structure/B5508446.png)

